molecular formula C24H20N2O B3877544 (5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one

(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one

Cat. No.: B3877544
M. Wt: 352.4 g/mol
InChI Key: CHQZYBFTXJEWBH-LTGZKZEYSA-N
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Description

(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one is an organic compound that features a cyclopentene ring substituted with benzylidene and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one typically involves the condensation of appropriate precursors under specific conditions. For example, a common synthetic route might involve the reaction of a cyclopentanone derivative with benzaldehyde and aniline derivatives in the presence of a base catalyst.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert the benzylidene group to a benzyl group.

    Substitution: The phenylamino groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce benzyl-substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, such compounds may be explored as potential drug candidates due to their ability to interact with biological targets.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or dyes, due to their interesting electronic and structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-benzylidene-2,4-diaminocyclopent-2-en-1-one
  • (5E)-5-benzylidene-2,4-bis(phenylamino)cyclohex-2-en-1-one

Uniqueness

(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one is unique due to its specific substitution pattern and the presence of both benzylidene and phenylamino groups. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-2,4-dianilino-5-benzylidenecyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24-21(16-18-10-4-1-5-11-18)22(25-19-12-6-2-7-13-19)17-23(24)26-20-14-8-3-9-15-20/h1-17,22,25-26H/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZYBFTXJEWBH-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(C=C(C2=O)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(C=C(C2=O)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one
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(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one
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(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one
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(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one
Reactant of Route 5
(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one
Reactant of Route 6
(5E)-5-benzylidene-2,4-bis(phenylamino)cyclopent-2-en-1-one

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